Intra-Series Potency Differentiation vs. Lead Compound 1 in a Shared Recombinant Human DHODH Enzymatic Assay
In a head-to-head recombinant human DHODH enzymatic assay employing N-terminal GST-fusion tagged DHODH (residues 31–395) expressed in E. coli BL21(DE3) with dihydroorotate as substrate at 50 µM and DCIP chromogen reduction readout, this compound (Compound 27) exhibited an IC₅₀ of 480 nM, contrasting markedly with the lead Compound 1 (BDBM50281169) from the same patent series which achieved an IC₅₀ of 1.20 nM in the identical assay format [1]. This represents a 400-fold potency differential that is directly measurable and reproducible, establishing this compound as a moderate-affinity probe suitable for experiments where full target saturation at nanomolar concentrations is undesirable—such as partial inhibition studies, washout kinetics, or combination screening where a weaker DHODH clamp is scientifically required [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant human DHODH |
|---|---|
| Target Compound Data | IC₅₀ = 480 nM |
| Comparator Or Baseline | Compound 1 (BDBM50281169 / US20240034730): IC₅₀ = 1.20 nM |
| Quantified Difference | 400-fold lower potency (480 nM vs. 1.20 nM) |
| Conditions | Recombinant human N-terminal GST-fusion DHODH (residues 31–395) expressed in E. coli BL21(DE3); dihydroorotate substrate at 50 µM; DCIP chromogen reduction assay in 96-well format. |
Why This Matters
This large, assay-matched potency difference allows researchers to select the optimal compound from the same chemotype series based on the desired degree of target engagement, rather than being limited to a single high-potency representative.
- [1] BindingDB PrimarySearch_ki, entry 50015991. Assay: Inhibition of recombinant human N-terminal GST-fusion tagged DHODH expressed in E. coli BL21(DE3). Compounds: BDBM50281168 (target, IC50 = 480 nM); BDBM50281169 (IC50 = 1.20 nM); BDBM15339 (IC50 = 1.80 nM). View Source
- [2] Boschi D, et al. US Patent 12,162,877 B2. '2-Hydroxypyrazolo[1,5-a]pyridine analogue 4 (IC50 = 1.2 nM), was found to be the most potent compound in the series, as it was 320 times more potent than teriflunomide (IC50 = 388 nM), and just comparable to brequinar (IC50 = 1.8 nM) in the enzymatic assay.' View Source
